Kartogenin is a small, heterocyclic molecule [, , ] identified as a potent inducer of chondrogenesis, the process by which mesenchymal stem cells (MSCs) differentiate into chondrocytes, the cells responsible for cartilage formation [, , , ]. This property makes Kartogenin a promising candidate for cartilage tissue engineering and regenerative medicine, particularly in addressing osteoarthritis (OA) and other cartilage-related injuries [, , , , , , ].
Kartogenin was first identified through high-throughput screening of small molecules that could induce chondrogenic differentiation from mesenchymal stem cells. It is classified as a heterocyclic compound with a molecular weight of approximately 317.3 grams per mole. The structural composition includes 4-aminobiphenyl and phthalic acid linked by an amide bond .
The synthesis of kartogenin typically involves the reaction between phthalic anhydride and 4-aminobiphenyl. This reaction can be facilitated under various conditions to yield the desired compound:
The synthesis can also be adapted to create delivery systems for biomedical applications, such as incorporating kartogenin into polymer matrices like poly(lactic-co-glycolic acid) microparticles for controlled release .
Kartogenin's molecular structure features several important characteristics:
Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly used to confirm its structure .
Kartogenin undergoes several chemical reactions that are critical for its function:
The mechanism by which kartogenin promotes chondrogenesis involves several key pathways:
Kartogenin exhibits several notable physical and chemical properties:
Kartogenin has diverse applications in scientific research and medicine:
Cartilage repair historically relied on protein-based growth factors like transforming growth factor-beta (TGF-β), bone morphogenetic proteins (BMPs), and insulin-like growth factor 1 (IGF-1). These molecules, while biologically potent, faced intrinsic limitations:
The search for alternatives identified heterocyclic small molecules as promising candidates due to their stability, synthetic accessibility, and tunable pharmacokinetics. However, early chondroinductive small molecules often lacked specificity or sufficient potency. This therapeutic gap highlighted the need for agents that could reliably drive mesenchymal stem cell (MSC) differentiation into chondrocytes without the drawbacks of protein factors.
Table 1: Limitations of Traditional Chondroinductive Agents
Agent Type | Examples | Key Limitations |
---|---|---|
Growth Factors | TGF-β, BMP-2, IGF-1 | Short half-life, high cost, osteophyte formation, synovitis |
Early Small Molecules | Not specified | Low specificity, inadequate chondrogenic potency |
Kartogenin (KGN), a heterocyclic molecule (MW: 317.3 g/mol), was discovered in 2012 through high-throughput screening of >22,000 drug-like compounds [1] [4]. Its identification marked a pivotal shift in regenerative strategies due to:
KGN’s physicochemical profile—including carboxyl and hydroxyl groups—enables chemical modifications (e.g., esterification, amidation) to enhance hydrophilicity or facilitate conjugation to biomaterials [4]. This versatility underpins its integration into tissue engineering scaffolds, overcoming inherent hydrophobicity and low bioavailability.
Table 2: Kartogenin's Core Properties vs. Traditional Agents
Property | Kartogenin | Traditional Growth Factors |
---|---|---|
Molecular Weight | 317.3 g/mol | 20–40 kDa |
Stability | Room-temperature stable; long shelf life | Thermolabile; short half-life |
Synthesis Cost | Low (chemical synthesis) | High (recombinant expression) |
Chondrogenic Potency | EC₅₀: 100 nM | Variable; µg/mL concentrations required |
Secondary Effects | Chondroprotective; anti-catabolic | Risk of osteophytes/synovitis |
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7